

2-tert-butylthiophene CAS number and identifiers

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Compound of Interest

Compound Name: 2-tert-Butylthiophene

Cat. No.: B1664577

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An In-depth Technical Guide to **2-tert-Butylthiophene**: Properties, Synthesis, and Applications for Advanced Research

For the modern researcher, particularly in the fields of medicinal chemistry and materials science, a deep understanding of heterocyclic building blocks is paramount. Among these, thiophene and its derivatives stand out as "privileged structures," frequently appearing in FDA-approved drugs and advanced materials.^{[1][2]} This guide provides a comprehensive technical overview of **2-tert-butylthiophene**, a key substituted thiophene, designed for scientists and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its practical application.

Core Compound Identification and Properties

Precise identification is the bedrock of reproducible science. **2-tert-Butylthiophene** is an organosulfur compound characterized by a thiophene ring substituted at the 2-position with a bulky tert-butyl group. This substitution significantly influences its electronic properties and steric profile, which in turn dictates its reactivity and utility as a synthetic intermediate.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance. The primary identifiers for **2-tert-butylthiophene** are summarized below.

Identifier Type	Value	Source
CAS Number	1689-78-7	PubChem[3], Sigma-Aldrich
IUPAC Name	2-tert-butylthiophene	PubChem[3]
Molecular Formula	C ₈ H ₁₂ S	PubChem[3]
SMILES	<chem>CC(C)(C)C1=CC=CS1</chem>	PubChem[3]
InChI	InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3	PubChem[3]
InChIKey	SWCDOJGIOCVMXFM-UHFFFAOYSA-N	PubChem[3]
MDL Number	MFCD00089197	Sigma-Aldrich
DSSTox Substance ID	DTXSID7073270	PubChem[3]

Physicochemical Properties

The physical and chemical properties of a compound govern its handling, reaction conditions, and purification methods. The tert-butyl group renders the molecule nonpolar and lipophilic.

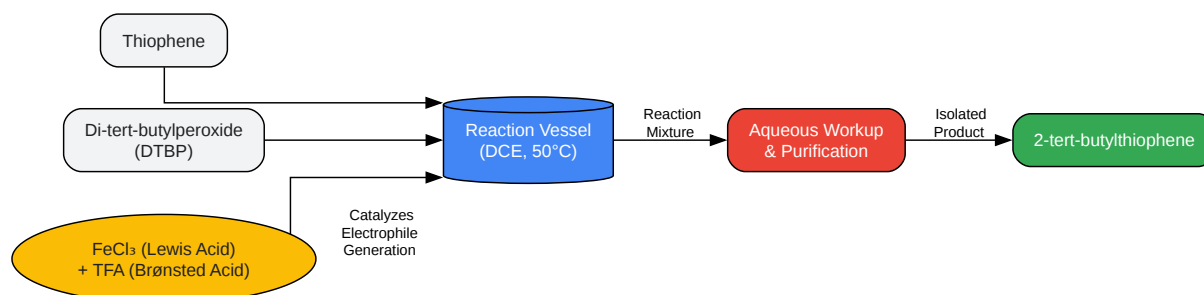
Property	Value	Source
Molecular Weight	140.25 g/mol	PubChem[3]
Physical Form	Liquid	Sigma-Aldrich
Density	0.9967 g/mL (estimate)	ChemicalBook[4]
Refractive Index	1.5197 (estimate)	ChemicalBook[4]
Purity	Typically ≥95%	Sigma-Aldrich
Storage Temperature	2-8°C, sealed in dry, dark place	Sigma-Aldrich, ChemicalBook[4]

Synthesis and Mechanistic Rationale

The synthesis of **2-tert-butylthiophene** typically involves the electrophilic alkylation of the thiophene ring. The electron-rich nature of the thiophene nucleus makes it susceptible to attack by electrophiles, and the directing effect of the sulfur atom favors substitution at the 2- and 5-positions.

Workflow: Synergistic Acid-Catalyzed tert-Butylation

A modern and effective approach utilizes a dual Brønsted/Lewis acid system to generate the tert-butyl electrophile from a stable precursor like di-tert-butylperoxide (DTBP).[5] This method avoids the use of harsher, traditional Friedel-Crafts conditions.



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Caption: Synthesis workflow for **2-tert-butylthiophene**.

Experimental Protocol: tert-Butylation of Thiophene

This protocol is adapted from a general method for the tert-butylation of electron-rich arenes.[5]

- Objective: To synthesize **2-tert-butylthiophene** via iron-catalyzed alkylation.
- Materials:
 - Thiophene (1.0 eq)
 - Di-tert-butylperoxide (DTBP) (1.0 eq)

- Iron(III) chloride (FeCl_3) (10 mol%)
- Trifluoroacetic acid (TFA) (0.75 eq)
- 1,2-Dichloroethane (DCE), anhydrous
- Procedure:
 - To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane.
 - Add thiophene, iron(III) chloride, and trifluoroacetic acid to the solvent. Stir the mixture until the catalyst is well-dispersed.
 - Slowly add di-tert-butylperoxide to the reaction mixture at room temperature.
 - Heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
 - Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation to yield pure **2-tert-butylthiophene**.
- Causality and Trustworthiness:
 - Why a dual-acid system? The Lewis acid (FeCl_3) coordinates with the Brønsted acid (TFA), enhancing its acidity. This synergistic effect facilitates the protonation and subsequent decomposition of DTBP to generate a highly reactive tert-butyl electrophile. This provides a controlled, catalytic generation of the alkylating agent.[5]
 - Why this precursor? DTBP is a stable, easy-to-handle liquid precursor for the tert-butyl cation, offering a safer alternative to tert-butyl halides which can be more difficult to

manage.

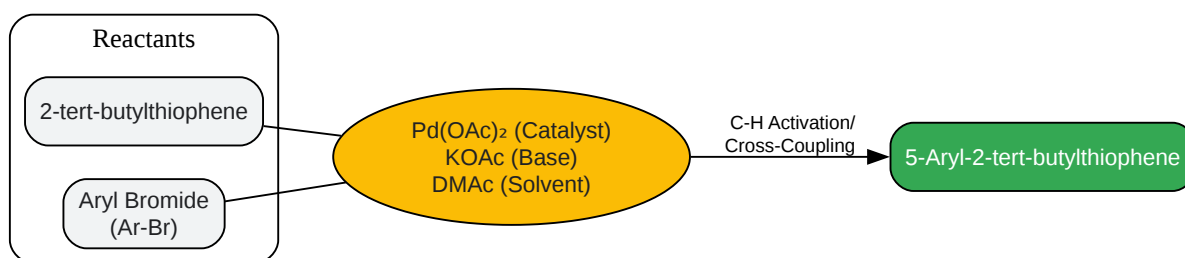
- Self-Validation: The protocol's integrity is validated by monitoring. The disappearance of the thiophene starting material and the appearance of a new, less polar spot (by TLC) or a peak with the correct mass (by GC-MS) confirms the reaction's progress and success.

Reactivity and Applications in Drug Discovery

The true value of **2-tert-butylthiophene** lies in its reactivity as a versatile building block. The bulky tert-butyl group provides steric hindrance at the 2-position, often directing subsequent reactions to the electronically activated 5-position. This regioselectivity is a powerful tool in synthetic design.

Key Reaction: Palladium-Catalyzed Direct C-H Arylation

A cornerstone of modern synthetic chemistry is the C-H activation/functionalization reaction. For **2-tert-butylthiophene**, the C-H bond at the 5-position is particularly susceptible to palladium-catalyzed arylation, allowing for the direct coupling with aryl halides.^[6]



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Caption: Regioselective 5-arylation of **2-tert-butylthiophene**.

This reaction is highly valuable for building complex molecules, as it forms a C-C bond without the need for pre-functionalization (e.g., lithiation or boronation) of the thiophene ring, thus improving atom economy.

Relevance in Drug Development

The thiophene nucleus is a bioisostere of the benzene ring, meaning it has a similar size, shape, and electronic character, allowing it to mimic phenyl groups in biological systems while often improving physicochemical properties like solubility and metabolic stability.[1][7] This makes thiophene derivatives, including those derived from **2-tert-butylthiophene**, highly sought after in drug design.

- **Scaffold for Bioactive Molecules:** Thiophene derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][8]
- **RORyt Modulation:** Substituted tetrahydro-benzothiophenes, which are built upon the core thiophene structure, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γ (ROR γ).[9] ROR γ is a key drug target for autoimmune diseases like psoriasis and multiple sclerosis. The **2-tert-butylthiophene** scaffold serves as a crucial starting point for creating such complex modulators.
- **Kinase Inhibition:** The thiophene ring is a common feature in many kinase inhibitors used in oncology. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal scaffold for inhibitor design.

Safety and Handling

As with any laboratory chemical, proper handling of **2-tert-butylthiophene** is essential for ensuring researcher safety.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
- **Signal Word:** Warning.
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) to prevent degradation.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

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